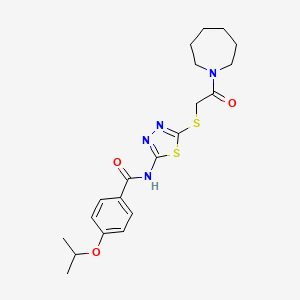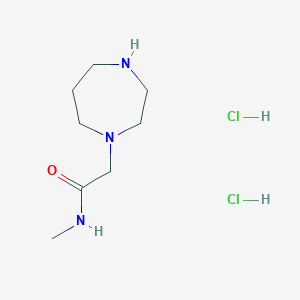![molecular formula C17H18N6O2S2 B2859062 N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide CAS No. 1286698-53-0](/img/structure/B2859062.png)
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dimethylcarbamoyl and methyl groups. The final step involves the coupling of the thiazole ring with the pyridine ring and the carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include thionyl chloride, dimethylamine, and various pyridine derivatives.
Análisis De Reacciones Químicas
Types of Reactions
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced thiazole compounds.
Aplicaciones Científicas De Investigación
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives
- N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives
Uniqueness
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
N,N,4-trimethyl-2-[[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-9-6-5-7-12(18-9)21-16-20-11(8-26-16)14(24)22-17-19-10(2)13(27-17)15(25)23(3)4/h5-8H,1-4H3,(H,18,20,21)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHOUHNAPNHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)
![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)



![2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzonitrile](/img/structure/B2858993.png)
![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2858994.png)

![N-(4-methylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2858999.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
